molecular formula C15H16N4OS2 B2753469 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900640-91-7

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2753469
CAS RN: 900640-91-7
M. Wt: 332.44
InChI Key: OADLEHUQERTNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N4OS2/c20-14-13-10 (11-2-1-7-21-11)9-22-15 (13)18-12 (17-14)8-19-5-3-16-4-6-19/h1-2,7-9,16,18H,3-6H2, (H,17,20) .


Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of this compound .

Scientific Research Applications

1. Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones The compound you mentioned is a derivative of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have been synthesized from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

2. Derivatization Reagent for Carboxyl Groups on Peptides 1-(2-Pyrimidyl)piperazine, a piperazine-based derivative, has been used as a derivatization reagent for the carboxyl groups on peptides . This could potentially be an application for the compound , given its structural similarity.

Spectrophotometric Analysis of Phosphopeptides

1-(2-Pyrimidyl)piperazine has also been used in the spectrophotometric analysis of phosphopeptides . This suggests that your compound could potentially be used in similar analytical chemistry applications.

Synthesis of PI3K/mTOR Inhibitors

Thiopyrano[4,3-d]pyrimidine nucleus, a related compound, has been used in the synthesis of PI3K/mTOR inhibitors . Given the structural similarity, your compound could potentially be used in the development of these inhibitors.

Antiproliferative Agent

API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising antiproliferative agent . This suggests that your compound could potentially have similar antiproliferative properties.

Inhibition of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases . This suggests that your compound could potentially be used in the development of kinase inhibitors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one involves the reaction of a thiophene derivative with a piperazine derivative, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-bromo-5-(thiophen-2-yl)thiophene", "1-(piperazin-1-yl)methanamine", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-bromo-5-(thiophen-2-yl)thiophene is reacted with sodium hydride in ethanol to form the corresponding thiophene derivative.", "Step 2: The thiophene derivative is then reacted with 1-(piperazin-1-yl)methanamine in the presence of acetic anhydride to form the desired product.", "Step 3: The product is then cyclized by treatment with sodium hydroxide to form the thieno[2,3-d]pyrimidine ring.", "Step 4: Finally, the thieno[2,3-d]pyrimidine derivative is oxidized with hydrogen peroxide to form the desired 2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one." ] }

CAS RN

900640-91-7

Product Name

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C15H16N4OS2

Molecular Weight

332.44

IUPAC Name

2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N4OS2/c20-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-5-3-16-4-6-19/h1-2,7,9,16H,3-6,8H2,(H,17,18,20)

InChI Key

OADLEHUQERTNMU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.